molecular formula C17H12N2O2 B1251959 Lakshminine

Lakshminine

Cat. No.: B1251959
M. Wt: 276.29 g/mol
InChI Key: IHHZBGNIAYEFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lakshminine is a natural product found in Sciadotenia toxifera with data available.

Scientific Research Applications

Novel Alkaloid Discovery and Structural Analysis

  • Lakshminine, an oxoisoaporphine alkaloid with a C-6 amine substituent, was identified in Sciadotenia toxifera. This discovery marks the first documented occurrence of an oxoisoaporphine in Menispermaceae species beyond Menispermum dauricum. Additionally, revisions were made to the structures of related alkaloids telazoline and teladiazoline (Killmer, Vogt, Freyer, Menachery, & Adelman, 2003).

Synthetic Production and Biological Testing

  • The synthesis of this compound was achieved to facilitate biological testing due to its rarity. This compound, its isomers, and precursors were evaluated for antiproliferative activity against human fibroblasts and solid tumor cell lines. Only one compound showed marginal activity (Castro-Castillo, Rebolledo-Fuentes, Theoduloz, & Cassels, 2010).

Ethnopharmacology and Medicinal Plant Research

  • Traditional uses of medicinal plants, including those containing compounds like this compound, have significantly contributed to the development of various drugs. The study of these plants and their compounds can lead to the discovery of new therapeutic agents (Gilani & Atta-ur-rahman, 2005).

Anticancer Potential in Other Compounds

  • Research into compounds similar to this compound, such as mahanine from Murraya koenigii, revealed significant anticancer effects. This suggests the potential for this compound and related compounds in cancer research (Samanta et al., 2017).

Geographical Impact on Compound Efficacy

  • The efficacy of medicinal plants like Murraya koenigii, which contains compounds related to this compound, varies with geographical and seasonal factors. This highlights the importance of environmental factors in the medicinal properties of these plants (Satyavarapu, Sinha, & Mandal, 2020).

Challenges in Plant-Based Drug Discovery

  • Drug discovery from plants, including compounds like this compound, faces challenges like sourcing, authentication, and scale-up of bioactive compounds. Despite these challenges, the rich biodiversity and traditional knowledge, particularly in regions like India, provide significant opportunities for discovering new drugs (Jachak & Saklani, 2007).

Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

10-amino-11-methoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one

InChI

InChI=1S/C17H12N2O2/c1-21-12-8-9-6-7-19-16-10-4-2-3-5-11(10)17(20)14(13(9)16)15(12)18/h2-8H,18H2,1H3

InChI Key

IHHZBGNIAYEFQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C3C(=C1)C=CN=C3C4=CC=CC=C4C2=O)N

Synonyms

lakshminine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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